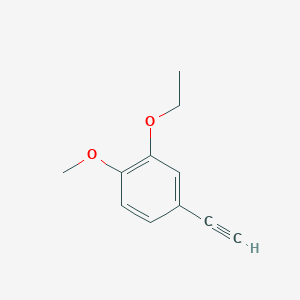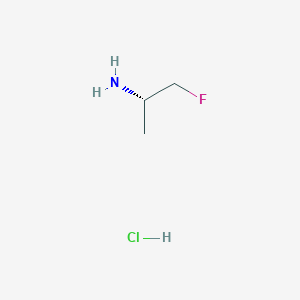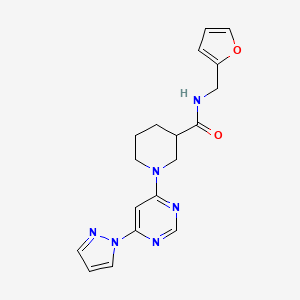![molecular formula C13H18N4OS B2791479 N-(1-Cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 1436264-50-4](/img/structure/B2791479.png)
N-(1-Cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide, also known as CX-4945, is a potent and selective inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that plays a critical role in regulating various cellular processes, including cell proliferation, differentiation, apoptosis, and DNA repair. CX-4945 has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.
Wirkmechanismus
N-(1-Cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide can be used to study the molecular mechanisms of CK2 in various cellular processes, including cancer, neurodegenerative diseases, and viral infections.
4. Structural biology: this compound can be used to study the crystal structure of CK2 and its interaction with other proteins or ligands, which can provide insights into drug design and development.
5. Clinical trials: this compound can be further evaluated in clinical trials to determine its safety and efficacy in various diseases, and to optimize its dosage and administration.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-Cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide has several advantages for lab experiments, including its high potency and selectivity for CK2, its ability to penetrate the blood-brain barrier, and its relatively low toxicity. This compound can be used in various assays to measure CK2 activity, including kinase assays, western blotting, and immunoprecipitation. This compound can also be used in animal models to study its therapeutic effects in cancer, neurodegenerative diseases, and viral infections.
However, this compound also has some limitations for lab experiments, including its relatively high cost, its instability in aqueous solutions, and its potential off-target effects on other kinases or proteins. This compound should be stored at -20°C and protected from light and moisture to ensure its stability.
Zukünftige Richtungen
N-(1-Cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide has shown promising results in preclinical and clinical studies for various diseases, but there are still many future directions to explore. Some of the future directions include:
1. Combination therapies: this compound can be combined with other drugs or therapies to enhance its efficacy and reduce drug resistance in cancer, neurodegenerative diseases, and viral infections.
2. Biomarker discovery: this compound can be used to identify new biomarkers or targets for diagnosis, prognosis, or therapy in various diseases.
3.
Synthesemethoden
N-(1-Cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide can be synthesized by reacting 2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetic acid with 1-cyano-1-cyclopropane carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting this compound can be purified by column chromatography and characterized by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, CK2 is overexpressed and contributes to tumor growth, survival, and resistance to chemotherapy. This compound has been shown to inhibit CK2 activity in cancer cells and induce cell death, both in vitro and in vivo. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. Clinical trials are ongoing to evaluate the safety and efficacy of this compound in various types of cancer.
In neurodegenerative diseases such as Alzheimer's and Parkinson's, CK2 is involved in the phosphorylation of tau and alpha-synuclein, respectively, which leads to their aggregation and neurotoxicity. This compound has been shown to reduce tau and alpha-synuclein phosphorylation and aggregation, and improve cognitive and motor function in animal models of these diseases. Clinical trials are ongoing to evaluate the safety and efficacy of this compound in Alzheimer's and Parkinson's patients.
In viral infections such as hepatitis C and human papillomavirus (HPV), CK2 is involved in the viral life cycle and replication. This compound has been shown to inhibit CK2 activity in infected cells and reduce viral replication, both in vitro and in vivo. Clinical trials are ongoing to evaluate the safety and efficacy of this compound in hepatitis C and HPV patients.
Eigenschaften
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c1-3-10-6-15-12(16-10)19-7-11(18)17-13(2,8-14)9-4-5-9/h6,9H,3-5,7H2,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMHNUCPYTXZQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N1)SCC(=O)NC(C)(C#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2791397.png)
![1-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2791400.png)
![4-Methyl-1-[4-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine](/img/structure/B2791402.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2791404.png)

![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2791406.png)

![2,4-difluoro-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2791409.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2791412.png)
![Tert-butyl 2-(4-chlorophenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2791413.png)
![1-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2791414.png)

![1-[2-(4-Chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2791419.png)